

Cross-Resistance Between Colistin and Polymyxin B: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

The re-emergence of polymyxin antibiotics, particularly colistin and polymyxin B, as last-resort treatments for infections caused by multidrug-resistant (MDR) Gram-negative bacteria has brought the issue of cross-resistance to the forefront of antimicrobial research. This guide provides an objective comparison of colistin and polymyxin B, focusing on the mechanisms of cross-resistance, supporting experimental data, and detailed methodologies for key experiments.

Executive Summary

Colistin (polymyxin E) and polymyxin B are structurally and functionally similar polypeptide antibiotics. Their bactericidal activity stems from their ability to disrupt the outer membrane of Gram-negative bacteria by interacting with the lipid A moiety of lipopolysaccharide (LPS). Due to this shared mechanism of action, there is a high degree of cross-resistance between the two drugs. Resistance primarily arises from modifications to the bacterial LPS, which reduce the binding affinity of polymyxins. This guide will delve into the specifics of this cross-resistance, providing quantitative data and procedural insights for research and development.

Data Presentation: Comparative Minimum Inhibitory Concentrations (MICs)



The following table summarizes the Minimum Inhibitory Concentration (MIC) data for colistin and polymyxin B against various Gram-negative pathogens. The data is compiled from multiple studies and illustrates the high degree of cross-resistance.

Bacterial Species	Isolate Type	Colistin MIC (μg/mL)	Polymyxin B MIC (µg/mL)	Reference
Acinetobacter baumannii	Susceptible	≤2	≤2	[1]
Acinetobacter baumannii	Resistant	>2	>2	[1]
Pseudomonas aeruginosa	Susceptible	≤2	≤2	[1]
Pseudomonas aeruginosa	Resistant	>2	>2	[1]
Klebsiella pneumoniae	Susceptible	≤2	≤2	[2]
Klebsiella pneumoniae	Resistant (mcr-1)	8	8	[2]
Escherichia coli	Susceptible	≤2	≤2	[3]
Escherichia coli	Resistant	>2	>2	[3]

Note: MIC breakpoints for susceptibility are generally ≤2 µg/mL for both colistin and polymyxin B for most Gram-negative bacteria, as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). [4]

Mechanisms of Cross-Resistance

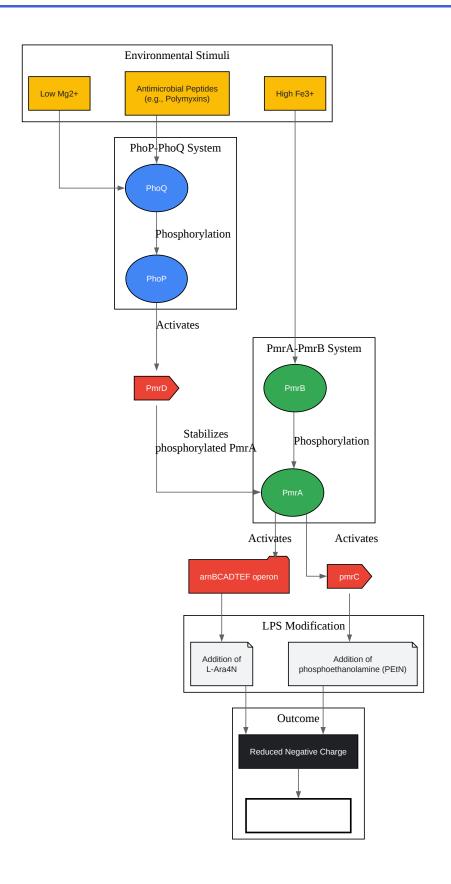
The primary mechanism of acquired resistance to both colistin and polymyxin B involves the modification of the lipid A component of LPS. This modification reduces the net negative charge of the bacterial outer membrane, thereby weakening the electrostatic interaction with the positively charged polymyxin molecules.



Signaling Pathways for LPS Modification

Two-component regulatory systems, primarily PmrA-PmrB and PhoP-PhoQ, play a central role in sensing environmental signals and upregulating the genes responsible for LPS modification.





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Caption: PmrA-PmrB and PhoP-PhoQ signaling pathways leading to polymyxin resistance.



Activation of these systems leads to the upregulation of operons such as arnBCADTEF (also known as pmrHFIJKLM) and pmrC, which catalyze the addition of 4-amino-4-deoxy-L-arabinose (L-Ara4N) and phosphoethanolamine (PEtN) to the lipid A, respectively.[5]

Plasmid-Mediated Resistance

The emergence of plasmid-mediated colistin resistance genes, particularly the mcr gene family (mcr-1, mcr-2, etc.), is a significant public health concern. These genes encode phosphoethanolamine transferases that also modify lipid A, conferring resistance to both colistin and polymyxin B. The horizontal transfer of these plasmids can rapidly disseminate resistance among different bacterial species.

Experimental Protocols

Accurate determination of polymyxin susceptibility is crucial for both clinical and research purposes. The recommended reference method is broth microdilution (BMD).[6][7]

Broth Microdilution (BMD) Protocol for Polymyxin Susceptibility Testing

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Materials:

- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Polymyxin B and Colistin sulfate powders
- Sterile 96-well microtiter plates (polystyrene, U- or V-bottom)
- Bacterial inoculum standardized to 0.5 McFarland
- Sterile diluents (e.g., saline or CAMHB)
- Incubator (35°C ± 2°C)

Procedure:



- Preparation of Antibiotic Stock Solutions: Prepare high-concentration stock solutions of colistin sulfate and polymyxin B in sterile, deionized water.
- Preparation of Antibiotic Working Solutions: Perform serial two-fold dilutions of the antibiotic stock solutions in CAMHB to achieve the desired final concentrations in the microtiter plate.
- Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
- Plate Inoculation: Add 50 μL of the standardized bacterial inoculum to each well of the 96-well plate containing 50 μL of the appropriate antibiotic dilution. This will result in a final volume of 100 μL per well. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).
- Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
- Reading the MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

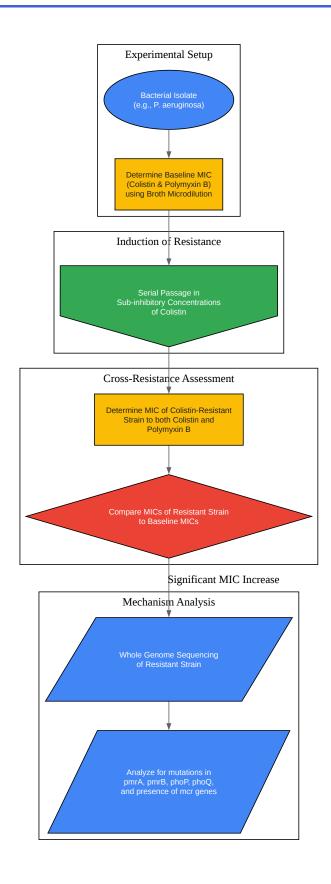
Important Considerations:

- Use of polysorbate-80 is not recommended as it can interfere with the activity of polymyxins.
 [8]
- Polymyxins can adhere to plastic surfaces; therefore, consistent use of polystyrene plates is recommended.

Experimental Workflow for Determining Cross-Resistance

The following workflow outlines the key steps in assessing cross-resistance between colistin and polymyxin B in a research setting.





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Caption: Experimental workflow for assessing cross-resistance.



Conclusion

The evidence strongly indicates a high level of cross-resistance between colistin and polymyxin B. This is primarily due to their similar mechanisms of action and the shared resistance pathways that bacteria employ. For researchers and drug development professionals, it is imperative to consider this cross-resistance when designing new therapeutic strategies or interpreting susceptibility data. The continued surveillance for and understanding of resistance mechanisms, particularly plasmid-mediated resistance, is crucial in preserving the efficacy of this important class of last-resort antibiotics. The standardized broth microdilution method remains the gold standard for accurately determining polymyxin susceptibility and should be meticulously followed in all experimental settings.

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